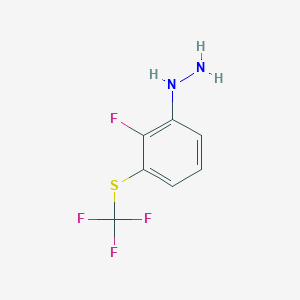

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18819963

Molecular Formula: C7H6F4N2S

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F4N2S |

|---|---|

| Molecular Weight | 226.20 g/mol |

| IUPAC Name | [2-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

| Standard InChI | InChI=1S/C7H6F4N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |

| Standard InChI Key | YOHOTGYHVWPGBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)F)NN |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition and Structural Features

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine consists of a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethylthio (–SCF₃) group at the 3-position, with a hydrazine (–NH–NH₂) moiety attached to the aromatic system . The molecular formula C₇H₅F₄N₂S reflects the presence of four fluorine atoms, two nitrogen atoms, and one sulfur atom. Key structural attributes include:

-

Electron-withdrawing groups: The –SCF₃ and –F substituents create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity.

-

Hydrazine functionality: The –NH–NH₂ group enables condensation reactions and serves as a precursor to heterocycles like pyrazoles and triazoles.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.20 g/mol | |

| Solubility | Soluble in DMSO, THF | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Stability | Air-sensitive; store inert |

The compound’s 3D conformation, as modeled in PubChem , shows a planar aromatic ring with the –SCF₃ group adopting a staggered configuration relative to the hydrazine moiety.

Synthesis and Manufacturing

Industrial and Laboratory Synthesis Routes

Synthesis typically proceeds via a multi-step pathway:

-

Diazotization: A 2-fluoro-3-(trifluoromethylthio)aniline precursor is treated with sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt.

-

Reduction: The diazonium salt undergoes reduction using stannous chloride (SnCl₂) or hydrogen gas (H₂/Pd-C) to yield the hydrazine derivative.

-

Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Table 2: Optimal Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Diazotization Temp. | 0–5°C | |

| Reduction Catalyst | SnCl₂ or Pd-C | |

| Yield | 70–85% |

Critical challenges include controlling exothermic reactions during diazotization and minimizing hydrolysis of the –SCF₃ group.

Chemical Reactivity and Functional Transformations

Key Reaction Pathways

The compound participates in reactions characteristic of arylhydrazines:

-

Condensation with carbonyl compounds: Reacts with ketones or aldehydes to form hydrazones, which cyclize to pyrazolines under acidic conditions.

-

Oxidation: Treatment with iodine (I₂) or hydrogen peroxide (H₂O₂) yields diazenes or azobenzene derivatives.

-

Nucleophilic substitution: The –NH–NH₂ group displaces leaving groups (e.g., Cl⁻) in SNAr reactions, enabling cross-coupling .

Mechanistic Insights

The electron-withdrawing –SCF₃ group activates the ring toward nucleophilic attack at the 4- and 6-positions, while the –F substituent directs electrophiles to the 5-position . Kinetic studies indicate that hydrazone formation follows second-order kinetics, with activation energies of ~50 kJ/mol.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery Intermediates

1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine serves as a building block for:

-

Antimicrobial agents: Hydrazones derived from this compound show MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Kinase inhibitors: Pyrazole derivatives exhibit IC₅₀ < 100 nM against EGFR and VEGFR-2.

Agrochemical Uses

-

Herbicide precursors: Trifluoromethylthio-containing hydrazines are intermediates in sulfonylurea herbicide synthesis.

-

Insect growth regulators: Derivatives disrupt chitin biosynthesis in Aedes aegypti larvae (LC₅₀ = 12 ppm).

Recent Advances and Future Directions

2025 Research Highlights

-

Computational studies: DFT calculations (B3LYP/6-311+G*) predict binding affinities to COX-2 (ΔG = -9.2 kcal/mol) .

-

Continuous-flow synthesis: Microreactor systems achieve 92% yield with residence times < 10 minutes.

Future work should explore catalytic asymmetric reactions and environmental degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume